Tin(IV) acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2800-96-6 |

|---|---|

Molecular Formula |

C2H4O2Sn |

Molecular Weight |

178.76 g/mol |

IUPAC Name |

tin(4+);tetraacetate |

InChI |

InChI=1S/C2H4O2.Sn/c1-2(3)4;/h1H3,(H,3,4); |

InChI Key |

FENSZQTZBXOKBB-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4] |

Canonical SMILES |

CC(=O)O.[Sn] |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tin(IV) Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Formula and Structure

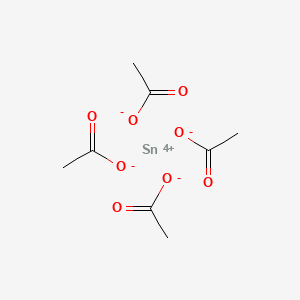

Tin(IV) acetate, also known as stannic acetate, is the tin(IV) salt of acetic acid.[1] Its chemical formula is Sn(CH₃COO)₄ , with the alternative representation C₈H₁₂O₈Sn .[2][3][4]

The molecular structure consists of a central tin atom in the +4 oxidation state (Sn⁴⁺) bonded to four acetate ligands.[3][5] It is characterized as having a tetra-coordinated Sn(IV) center.[5] While a definitive crystal structure determined by X-ray crystallography is not publicly available, the structure is understood to involve the tin atom bonded to the oxygen atoms of the four acetate groups. The exact nature of the bonding and the coordination geometry (i.e., whether the acetate ligands are monodentate or bidentate, leading to a higher coordination number) has not been definitively established in the literature reviewed.

Physicochemical Properties

This compound is a white, crystalline solid, often appearing as needles.[1] It is known to be highly sensitive to moisture and will decompose in water to form tin(IV) hydroxide and acetic acid.[1][6] This hygroscopic nature necessitates handling and storage under anhydrous conditions.[7] The compound is soluble in organic solvents such as acetone and benzene.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | Sn(CH₃COO)₄ or C₈H₁₂O₈Sn | [1][2][4] |

| Molar Mass | 354.89 g/mol | [2][5] |

| Appearance | White crystalline powder/needles | [1][6] |

| Melting Point | 232-233 °C or 242 °C | [4][8] |

| Solubility | Soluble in acetone and benzene. Insoluble in water (decomposes). | [1][4] |

| CAS Number | 2800-96-6 | [9] |

Synthesis of this compound

Several synthetic routes for this compound have been reported, offering flexibility in starting materials and reaction conditions.

Synthesis from Tetraphenyltin

A high-yield, one-step synthesis involves the reaction of tetraphenyltin with a refluxing mixture of acetic acid and acetic anhydride.[7] This method is advantageous as it starts from readily available materials.[7]

Caption: Synthesis of this compound from Tetraphenyltin.

Other Synthetic Routes

Alternative methods for the preparation of this compound include:

-

The reaction of thallium(I) acetate with tin(IV) iodide in acetic anhydride.[1]

-

The reaction of tin(IV) nitrate with a mixture of acetic acid and acetic anhydride.[1]

-

The reaction of metallic tin or tin(II) acetate with an excess of acetic anhydride.[10]

Experimental Protocols

Detailed Protocol for Synthesis from Tetraphenyltin

This protocol is adapted from the method described by Sawyer and Frey (1983).[7]

Materials:

-

Tetraphenyltin ((C₆H₅)₄Sn)

-

Glacial acetic acid (CH₃COOH)

-

Acetic anhydride ((CH₃CO)₂O)

-

Dry nitrogen gas

-

Anhydrous ether

Apparatus:

-

A dry 250 mL three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Apparatus for filtration under an inert atmosphere

Procedure:

-

Set up the reaction apparatus and flush with dry nitrogen to ensure an inert atmosphere.

-

Add 12.0 g (0.0220 mol) of tetraphenyltin to the reaction flask.

-

Introduce a mixture of glacial acetic acid and acetic anhydride. The original literature suggests an excess of refluxing glacial acetic acid at approximately 120°C.[7] The addition of acetic anhydride is crucial to prevent hydrolysis of the product.[7]

-

Maintain a blanket of dry nitrogen throughout the experiment.

-

Heat the reaction mixture to reflux at approximately 120°C with continuous stirring.

-

Continue the reflux for about 16 hours.

-

After the reaction is complete, cool the mixture.

-

The product, this compound, will precipitate as colorless, needle-like crystals.

-

Isolate the crystals by filtration, ensuring to maintain a moisture-free environment.

-

Wash the crystals with anhydrous ether.

-

Dry the final product under a vacuum.

Product Characterization: The identity of the product can be confirmed by melting point determination (reported as 242°C in the study) and infrared spectroscopy to confirm the absence of phenyl groups and the presence of acetate ligands.[7] Elemental analysis for tin content can also be performed.

Applications in Research and Development

This compound is a versatile compound with several applications in chemical synthesis and materials science:

-

Catalysis: It serves as a catalyst in various organic reactions.[3]

-

Precursor for Tin Compounds: It is used as a precursor for the synthesis of other tin-containing compounds, such as tin oxide nanopowder for gas sensors.[5]

-

Materials Science: It is utilized in the production of polymers and coatings.[6]

-

Nanotechnology: It can be employed as a reducing agent in the synthesis of silver nanoparticles for conductive inks.[5]

-

Plastics Industry: It can act as a stabilizer in the manufacturing of plastics.[3]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Due to its high sensitivity to moisture, it must be stored in a tightly sealed container in a dry, inert atmosphere.[6]

Conclusion

This compound is a valuable reagent and precursor in various fields of chemical research and industry. While its detailed solid-state structure remains to be fully elucidated, its synthesis and properties are well-documented, enabling its use in a range of applications. The provided experimental protocol offers a reliable method for its preparation in a laboratory setting. Further research into the crystallography of this compound would provide deeper insights into its structure-property relationships.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H12O8Sn | CID 9863446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 乙酸锡(IV) | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. americanelements.com [americanelements.com]

- 9. scbt.com [scbt.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

physical and chemical properties of Tin(IV) acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) acetate, also known as stannic acetate, is a versatile inorganic compound with the chemical formula Sn(CH₃COO)₄.[1] It exists as a white, crystalline solid, often in the form of needles, and is characterized by its sensitivity to moisture and air.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly focusing on its potential in research and drug development.

Physical and Chemical Properties

This compound possesses a unique set of properties that make it a valuable reagent in various chemical transformations. A summary of its key physical and chemical data is presented below.

Data Presentation: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₂O₈Sn | [2] |

| Molecular Weight | 354.89 g/mol | [2] |

| Appearance | White crystalline powder/needles | [1][2] |

| Melting Point | 232-242 °C | [1] |

| Solubility | Soluble in acetone and benzene. Decomposes in water. | |

| Stability | Sensitive to air and moisture. | [2] |

Chemical Reactivity:

This compound is a reactive compound that undergoes hydrolysis in the presence of water to form tin(IV) hydroxide and acetic acid.[1] Its sensitivity to moisture necessitates handling and storage under anhydrous conditions. The acetate ligands can be displaced by other nucleophiles, and it is known to react with sulfur-containing compounds like thiols.[1]

Experimental Protocols

Synthesis of this compound from Tetraphenyltin

A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of tetraphenyltin with a refluxing mixture of acetic acid and acetic anhydride.[1][3][4] This procedure offers a high yield of the desired product.

Materials:

-

Tetraphenyltin ((C₆H₅)₄Sn)

-

Glacial Acetic Acid (CH₃COOH)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Anhydrous Ether

-

Dry Nitrogen Gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Schlenk line or similar inert atmosphere setup

-

Büchner funnel and flask for vacuum filtration

-

Vacuum desiccator

Procedure:

-

Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet/outlet.

-

Flush the entire apparatus with dry nitrogen gas to ensure an inert atmosphere.

-

Introduce tetraphenyltin into the flask.

-

Add a mixture of glacial acetic acid and acetic anhydride to the flask. The acetic anhydride is crucial to consume any residual water and prevent the hydrolysis of the product.

-

Heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring under a nitrogen atmosphere.

-

Maintain the reflux for several hours until the reaction is complete. The reaction progress can be monitored by the disappearance of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the solution under reduced pressure to facilitate the precipitation of this compound crystals.

-

Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with anhydrous ether to remove any remaining impurities.

-

Dry the purified this compound crystals under vacuum in a desiccator.

Logical Workflow for Synthesis and Purification:

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

Tin compounds, in general, have garnered interest in the field of drug development, particularly as potential anticancer agents.[5][6] While specific research on this compound in this area is limited, studies on other organotin(IV) compounds provide insights into their potential mechanisms of action.

Potential Mechanisms of Action in Cancer Therapy

Organotin(IV) compounds have been shown to induce cytotoxicity in various cancer cell lines.[5][6][7][8][9] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis:

Studies on related organotin(IV) compounds suggest that they can trigger apoptosis through the mitochondrial-mediated pathway.[10][11] This pathway involves:

-

Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to cellular damage and initiate apoptotic signaling.[10]

-

Alteration of Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.

-

Release of Cytochrome c: This leads to the activation of caspases, a family of proteases that execute the apoptotic process.[11]

-

Modulation of Bcl-2 Family Proteins: An increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins promotes apoptosis.[10][11]

Cell Cycle Arrest:

Organotin(IV) compounds have also been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[6][10] This can occur at different phases of the cell cycle, such as the G0/G1 or G2/M phase, and is often associated with the modulation of key cell cycle regulatory proteins like p53, p21, and p27.[10]

Potential Signaling Pathway:

The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a generic Tin(IV) compound, based on findings from related organotin compounds. It is important to note that this is a generalized pathway and specific studies on this compound are needed for confirmation.

Caption: A potential mitochondrial-mediated apoptosis pathway induced by Tin(IV) compounds.

Conclusion

This compound is a valuable chemical compound with well-defined physical and chemical properties. Its synthesis is achievable through established laboratory procedures. While its direct application in drug development is an area requiring further investigation, the known biological activities of related organotin(IV) compounds, such as the induction of apoptosis and cell cycle arrest in cancer cells, suggest that this compound could be a compound of interest for future research in this field. The detailed information and protocols provided in this guide are intended to support researchers and scientists in their exploration of the properties and potential applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]

- 3. A Simple Synthesis of this compound from Tetraphenyltin | Semantic Scholar [semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. New Tin (IV) and Organotin (IV) Complexes with a Hybrid Thiosemicarbazone/Hydrazone Ligand: Synthesis, Crystal Structure, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 9. Tin(IV) cyanoximates: synthesis, characterization, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms by which the antitumor compound di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) induces apoptosis and the mitochondrial-mediated signaling pathway in human cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Tin(IV) Acetate from Tetraphenyltin

This technical guide provides a comprehensive overview of the synthesis of Tin(IV) acetate from tetraphenyltin. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Introduction

This compound, also known as stannic acetate, is a tin(IV) salt of acetic acid with the chemical formula Sn(CH₃COO)₄[1]. It serves as a versatile reagent and precursor in various chemical syntheses, including the formation of other organotin compounds and tin-based materials[2]. The synthesis from tetraphenyltin offers a high-yield, one-step method to obtain this compound. This is achieved through the cleavage of the tin-phenyl bonds by refluxing tetraphenyltin in a mixture of acetic acid and acetic anhydride[3][4][5][6]. The presence of acetic anhydride is crucial to prevent the hydrolysis of the product, as this compound is highly sensitive to moisture[2][3].

Reaction and Stoichiometry

The overall reaction for the synthesis of this compound from tetraphenyltin is as follows:

(C₆H₅)₄Sn + 4 CH₃COOH → Sn(CH₃COO)₄ + 4 C₆H₆[1]

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Role |

| Tetraphenyltin | 427.1 | Starting Material |

| Acetic Acid | 60.05 | Reagent/Solvent |

| Acetic Anhydride | 102.09 | Reagent/Dehydrating Agent |

| This compound | 354.89 | Product |

| Benzene | 78.11 | Byproduct |

Experimental Protocol

The following protocol is adapted from the procedure described by Sawyer and Frey[3].

3.1 Materials and Equipment

-

Tetraphenyltin ((C₆H₅)₄Sn)

-

Glacial Acetic Acid (CH₃COOH)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Dry Nitrogen Gas

-

250 mL three-necked round bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Apparatus for filtration under an inert atmosphere

-

Vacuum drying apparatus

3.2 Procedure

-

Setup: A dry 250 mL three-necked round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is flushed with dry nitrogen gas.

-

Charging the Flask: 12.0 g (0.028 mol) of tetraphenyltin is added to the flask.

-

Addition of Reagents: A mixture of glacial acetic acid and acetic anhydride is added to the flask in excess to act as both reactant and solvent.

-

Reaction: The reaction mixture is heated to reflux at approximately 120°C with continuous stirring under a blanket of dry nitrogen for about 16 hours.

-

Work-up: After the reaction is complete, the solution is concentrated. Upon cooling, white, needle-like crystals of this compound precipitate.

-

Purification: The crystals are filtered, washed with anhydrous ether, and dried under vacuum to yield the final product.

3.3 Safety and Handling

-

The entire procedure should be conducted in a well-ventilated fume hood.

-

This compound is highly sensitive to moisture and will rapidly hydrolyze upon exposure to air[2][3]. All equipment must be dry, and the reaction should be carried out under an inert atmosphere.

-

Appropriate personal protective equipment, including gloves and safety glasses, should be worn.

Quantitative Data

Table 2: Experimental Data and Results

| Parameter | Value | Reference |

| Yield | Nearly Quantitative | [3][4][5] |

| Reaction Temperature | ~120°C (Reflux) | [1][3] |

| Reaction Time | ~16 hours | [3] |

| Melting Point | 242°C | [3] |

Visual Diagrams

5.1 Reaction Pathway

Caption: Reaction pathway for the synthesis of this compound.

5.2 Experimental Workflow

Caption: Step-by-step experimental workflow.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Simple Synthesis of this compound from Tetraphenyltin | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

Solubility of Tin(IV) Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) acetate, with the chemical formula Sn(CH₃COO)₄, is a versatile organometallic compound utilized in various chemical applications, including catalysis and as a precursor for tin-based materials.[1][2] A thorough understanding of its solubility in different solvents is paramount for its effective use in synthesis, formulation, and material science. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and discusses the critical factor of hydrolysis that influences its stability in solution.

Physicochemical Properties of this compound

This compound is a white, crystalline solid that is highly sensitive to moisture.[3] This hygroscopic nature necessitates handling and storage under inert and dry conditions to prevent decomposition.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | Sn(CH₃COO)₄ | [4] |

| Molar Mass | 354.89 g/mol | [4] |

| Appearance | White crystalline powder/needles | [5][6] |

| Melting Point | 232-233 °C (decomposes) | [1][6] |

| CAS Number | 2800-96-6 | [1] |

Solubility Profile of this compound

Quantitative solubility data for this compound is not widely available in published literature, likely due to its reactivity. However, qualitative solubility information has been reported in various sources. This compound is generally soluble in polar organic solvents and benzene, but exhibits limited solubility in water due to rapid hydrolysis.[1][6][7]

Table 2: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility | Reference(s) |

| Polar Protic Solvents | Ethanol | Soluble | [1][7] |

| Acetic Acid | Soluble | [1] | |

| Polar Aprotic Solvents | Acetone | Soluble | [6][7] |

| Glycols | Soluble | [1] | |

| Coordinating Ethers | Soluble | [1] | |

| Nonpolar Solvents | Benzene | Soluble | [6] |

| Aqueous Solvents | Water | Limited solubility, undergoes hydrolysis | [4][5][7] |

The solubility of this compound is influenced by temperature, with an expectation of increased solubility at higher temperatures in organic solvents.[7] Furthermore, its solubility can be affected by the formation of complexes with other ligands present in the solution.[7]

Impact of Hydrolysis on Solubility

The primary challenge in handling and determining the solubility of this compound is its susceptibility to hydrolysis. In the presence of water, this compound decomposes to form tin(IV) hydroxide and acetic acid, as depicted in the following reaction:

Sn(CH₃COO)₄ + 4H₂O → Sn(OH)₄↓ + 4CH₃COOH[5]

This reaction leads to the precipitation of insoluble tin(IV) hydroxide, thereby reducing the concentration of this compound in solution. This is a critical consideration when using protic solvents or in environments where atmospheric moisture is not rigorously excluded. The hydrolysis process significantly impacts the accuracy of solubility measurements and the stability of its solutions.

Figure 1: Hydrolysis pathway of this compound in the presence of water.

Experimental Protocols for Solubility Determination

Due to the moisture-sensitive nature of this compound, its solubility must be determined using anhydrous solvents and under a dry, inert atmosphere (e.g., nitrogen or argon). The following are detailed methodologies for accurately measuring its solubility.

General Workflow for Solubility Determination

The overall process for determining the solubility of this compound involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

Figure 2: General experimental workflow for solubility determination.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.

Materials:

-

This compound

-

Anhydrous solvent of choice

-

Inert atmosphere glovebox or Schlenk line

-

Temperature-controlled shaker or stirrer

-

Centrifuge (optional)

-

Syringe and syringe filter (pore size ≤ 0.45 µm)

-

Pre-weighed glass vials

-

Vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Inside an inert atmosphere glovebox, add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial.

-

Seal the vial tightly and place it in a temperature-controlled shaker or on a stirrer.

-

Allow the mixture to equilibrate for 24-48 hours at a constant temperature to ensure saturation. The presence of undissolved solid at the end of this period is essential.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe fitted with a syringe filter. This step should be performed within the inert atmosphere to prevent moisture contamination.

-

-

Quantification:

-

Dispense the filtered supernatant into a pre-weighed, dry glass vial.

-

Record the exact volume of the supernatant transferred.

-

Remove the solvent under reduced pressure or by gentle heating in a vacuum oven until a constant weight of the dried residue (dissolved this compound) is achieved.

-

Weigh the vial with the dried residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the vial from the final weight.

-

The solubility can then be expressed in g/100 mL or mol/L.

-

Spectroscopic Method (UV-Vis)

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. A calibration curve must first be established.

Materials:

-

This compound

-

Anhydrous, UV-transparent solvent

-

UV-Vis spectrophotometer

-

Quartz cuvettes with stoppers

-

Volumetric flasks and pipettes (calibrated)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Inside an inert atmosphere glovebox, prepare a stock solution of this compound of a known concentration in the chosen anhydrous solvent.

-

Prepare a series of standard solutions by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

After equilibration and separation of the undissolved solid (Step 2 of the gravimetric method), take a known aliquot of the clear supernatant.

-

Dilute the aliquot with the anhydrous solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Using the equation of the calibration curve, determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Logical Relationship for Solvent Selection

The choice of solvent is critical for any application involving this compound. The following diagram illustrates the logical considerations for selecting an appropriate solvent.

Figure 3: Logical flow for selecting a suitable solvent for this compound applications.

Conclusion

While quantitative data on the solubility of this compound remains scarce, its qualitative solubility in a range of polar organic solvents is well-documented. The primary challenge in working with this compound is its high sensitivity to moisture, which leads to rapid hydrolysis and the formation of insoluble tin(IV) hydroxide. Consequently, all handling and solubility determination must be conducted under strictly anhydrous and inert conditions. The experimental protocols provided in this guide offer robust methodologies for researchers to accurately determine the solubility of this compound in various organic solvents, enabling its more effective and reliable application in research and development.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pharmacyjournal.info [pharmacyjournal.info]

An In-depth Technical Guide to the Thermal Decomposition of Tin(IV) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) acetate, also known as stannic acetate or tetraacetoxytin, is a versatile organometallic compound with the chemical formula Sn(CH₃COO)₄. It serves as a critical precursor in various chemical syntheses, particularly in the fabrication of tin-based materials such as tin(IV) oxide (SnO₂). The controlled thermal decomposition of this compound is a key process for producing SnO₂ with desired properties for applications in catalysis, gas sensing, and as a component in transparent conductive films. This guide provides a comprehensive overview of the thermal decomposition of this compound, including its decomposition pathway, key experimental protocols for its analysis, and quantitative data derived from thermal analysis techniques.

Thermal Decomposition Pathway

The thermal decomposition of this compound is a complex process that involves the sequential removal of acetate ligands and the ultimate formation of tin(IV) oxide. While the precise mechanism for the pure solid is not extensively detailed in publicly available literature, analysis of related tin compounds and gels derived from this compound suggests a multi-step decomposition process. The primary solid-state product of the thermal decomposition of this compound in an oxidizing atmosphere is tin(IV) oxide (SnO₂).

The gaseous byproducts of the decomposition are expected to be primarily acetic anhydride, acetone, and carbon dioxide, which is a common decomposition pathway for metal acetates. The decomposition is believed to proceed through the formation of intermediate oxo-acetato tin species.

A proposed general reaction scheme for the thermal decomposition in an inert atmosphere is as follows:

Sn(CH₃COO)₄(s) → SnO₂(s) + 2(CH₃CO)₂O(g)

In the presence of oxygen, the organic byproducts would further oxidize to carbon dioxide and water.

Quantitative Data from Thermal Analysis

The following table summarizes the key thermal decomposition stages for a gel precursor synthesized from this compound, as determined by thermogravimetric analysis (TGA).[1] It is important to note that the decomposition temperatures and mass losses for pure, solid this compound may differ from the data presented for this gel.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |

| 1 | Ambient - ~150 | - | Desorption of physically adsorbed water and residual solvent. |

| 2 | ~150 - ~300 | - | Combustion of organic residues from the acetate ligands. |

| 3 | ~300 - ~450 | - | Further combustion and decomposition of organic fragments. |

Note: Specific mass loss percentages for each stage for the this compound-derived gel are not provided in the source material.

Experimental Protocols

A thorough investigation of the thermal decomposition of this compound involves several key analytical techniques. The following are detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss profile of the decomposition of this compound.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on a high-precision microbalance within the TGA instrument.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset and completion temperatures of decomposition stages and the corresponding mass losses.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of this compound.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or platinum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC curve is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events, such as melting and decomposition, and to quantify the enthalpy changes associated with these transitions.

Evolved Gas Analysis by Mass Spectrometry (EGA-MS)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

The TGA instrument is coupled to a mass spectrometer via a heated transfer line.

-

A TGA experiment is performed as described in section 4.1.

-

As the sample decomposes, the evolved gases are carried by the purge gas into the mass spectrometer.

-

The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio (m/z).

-

Mass spectra are recorded continuously throughout the TGA experiment.

-

The intensity of specific m/z values is plotted as a function of temperature to create ion thermograms, which are correlated with the mass loss events observed in the TGA to identify the evolved gaseous species at each decomposition stage.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for the comprehensive thermal analysis of this compound.

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed pathway for the thermal decomposition of this compound.

References

An In-depth Technical Guide to the Safety Data for Tin(IV) Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for Tin(IV) acetate (CAS No. 2800-96-6). The information is compiled from Safety Data Sheets (SDS), and scientific literature on organotin compounds. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe handling and use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as stannic acetate, is a white crystalline solid. It is sensitive to moisture and decomposes in water.[1][2]

| Property | Value | References |

| Molecular Formula | C8H12O8Sn | [3][4] |

| Molar Mass | 354.89 g/mol | [3][4] |

| Appearance | White crystalline powder/needles | [1][3] |

| Melting Point | 232-233 °C (decomposes above 260 °C) | [2][3] |

| Solubility | Soluble in acetone and benzene. Decomposes in water. | [1][3][5] |

| Synonyms | Stannic Acetate, Tetraacetoxytin, Tin(4+) tetraacetate | [2] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | GHS07: Exclamation mark | Warning | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | GHS07: Exclamation mark | Warning | H332: Harmful if inhaled |

Data sourced from multiple SDS and chemical databases.[1][4][5]

Safe Handling and Storage

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid breathing dust.[7] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8] Wash hands thoroughly after handling.[7]

Storage: Store in a tightly closed container in a cool, dry place.[7][9] It is moisture-sensitive and should be protected from water and humid air.[2][10]

First Aid Measures

| Exposure Route | First Aid Measures | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [7][9] |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention. | [6][7] |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. | [6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [7] |

Toxicological Information

While specific toxicological studies on this compound are limited, the broader class of organotin compounds is known to exhibit toxicity. The primary toxic effects of organotins are generally related to their ability to induce apoptosis (programmed cell death) and their genotoxic potential.

Genotoxicity

A study investigating the genotoxic effects of various inorganic tin compounds found that this compound did not show genotoxicity in the cytokinesis-block micronucleus assay in human blood lymphocytes at the tested concentrations.[7] However, other organotin compounds have demonstrated genotoxic effects in different assay systems.[6]

Potential Signaling Pathways of Organotin Toxicity

Based on studies of other organotin compounds like tributyltin (TBT) and triphenyltin (TPT), the following signaling pathways may be relevant to the toxicity of this compound. It is important to note that these are inferred from related compounds and have not been specifically demonstrated for this compound.

Organotin compounds have been shown to modulate key proteins involved in apoptosis.[4] This includes the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, some organotins may exert their effects through the inhibition of the cAMP signaling pathway.[3]

References

- 1. "In-vitro screening of organotin compounds and sediment extracts for cy" by Michelle Giltrap, Ailbhe Macken et al. [arrow.tudublin.ie]

- 2. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 8. bio-conferences.org [bio-conferences.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Applications of Tin(IV) Acetate in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) acetate, also known as stannic acetate, is a versatile precursor compound with the chemical formula Sn(CH₃COO)₄. This white crystalline solid is gaining increasing attention in materials science due to its utility in synthesizing a variety of advanced materials with tailored properties. Its applications span from the creation of tin oxide (SnO₂) nanoparticles and thin films for electronics and sensors to its role as a catalyst in polymerization and esterification reactions.[1][2] This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying scientific principles.

Core Applications in Materials Synthesis

This compound serves as a valuable precursor for a range of materials, primarily due to the controlled manner in which it undergoes hydrolysis and thermal decomposition to form tin oxide and other tin-based compounds.

Synthesis of Tin Oxide (SnO₂) Nanoparticles

Tin oxide nanoparticles are widely investigated for their applications in gas sensors, transparent conductive films, and as catalysts, owing to their high surface area and semiconductor properties.[3] this compound is a precursor of choice in sol-gel and hydrothermal methods for SnO₂ nanoparticle synthesis.

The sol-gel process involves the hydrolysis and condensation of the metal precursor in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid) and subsequently a "gel" (a continuous solid network).[4]

Experimental Protocol:

A typical sol-gel synthesis of SnO₂ nanoparticles using this compound is as follows:

-

Precursor Solution Preparation: Dissolve a specific amount of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Hydrolysis: Add a controlled amount of water to the precursor solution under vigorous stirring. The hydrolysis of this compound leads to the formation of tin-hydroxo-acetate species.

-

Condensation and Gelation: Continue stirring the solution to promote condensation reactions, where the hydrolyzed species link together to form a three-dimensional Sn-O-Sn network, resulting in the formation of a gel.

-

Aging: The gel is typically aged for a period of time to strengthen the network structure.

-

Drying: The gel is then dried to remove the solvent, often at a controlled temperature to minimize cracking.

-

Calcination: The dried gel is calcined at a high temperature (e.g., 400-600 °C) to remove organic residues and promote the crystallization of the amorphous tin oxide into the desired crystalline phase (e.g., cassiterite).[5]

Quantitative Data:

The properties of the resulting SnO₂ nanoparticles are highly dependent on the synthesis parameters. The following table summarizes the typical effects of key parameters on nanoparticle characteristics.

| Parameter | Range | Effect on Nanoparticle Size | Reference |

| This compound Concentration | 0.05 - 0.5 M | Higher concentration generally leads to larger particle sizes. | [6] |

| Water-to-Precursor Molar Ratio | 2 - 20 | A higher ratio can lead to faster hydrolysis and smaller, more uniform particles, but excessive water can cause uncontrolled precipitation. | [2] |

| Calcination Temperature | 400 - 800 °C | Higher temperatures promote crystal growth, resulting in larger particle sizes and increased crystallinity. | [7] |

| pH of the Solution | 2 - 10 | The pH affects the rates of hydrolysis and condensation, influencing particle size and morphology. | [7] |

Reaction Mechanism: Hydrolysis and Condensation

The sol-gel process is driven by the hydrolysis and condensation of the this compound precursor. The acetate ligands are progressively replaced by hydroxyl groups, followed by the formation of Sn-O-Sn bridges.

Hydrolysis and condensation of this compound.

Deposition of Tin Oxide (SnO₂) Thin Films

Transparent and conductive SnO₂ thin films are crucial components in various optoelectronic devices, including solar cells, flat-panel displays, and touch screens.[8][9] this compound is a suitable precursor for depositing these films via methods like Chemical Vapor Deposition (CVD) and spray pyrolysis.

In CVD, a volatile precursor is transported in the vapor phase to a heated substrate, where it decomposes and reacts to form a solid thin film.

Experimental Protocol:

-

Precursor Volatilization: this compound is heated in a sublimator to generate a vapor.

-

Vapor Transport: An inert carrier gas (e.g., nitrogen or argon) transports the precursor vapor into the deposition chamber.

-

Deposition: The precursor vapor flows over a heated substrate (e.g., glass or silicon wafer). The thermal energy causes the this compound to decompose, leading to the formation of a SnO₂ thin film on the substrate surface.

-

Annealing (Optional): The deposited film may be annealed at a higher temperature to improve its crystallinity and electrical conductivity.

Quantitative Data:

The properties of CVD-grown SnO₂ films are influenced by several deposition parameters.

| Parameter | Range | Effect on Film Properties | Reference |

| Substrate Temperature | 300 - 600 °C | Higher temperatures generally improve crystallinity and conductivity but can also increase surface roughness. | [10] |

| Precursor Temperature | 150 - 250 °C | Controls the precursor sublimation rate and thus the film growth rate. | [11] |

| Carrier Gas Flow Rate | 10 - 100 sccm | Affects the residence time of the precursor in the reaction zone and can influence film uniformity. | [12] |

| Annealing Temperature | 400 - 700 °C | Post-deposition annealing can reduce defects and improve the electrical and optical properties of the film. | [12] |

Experimental Workflow for CVD

The following diagram illustrates the typical workflow for depositing SnO₂ thin films using the CVD method.

CVD workflow for SnO₂ thin film deposition.

Catalytic Applications

This compound and its derivatives exhibit significant catalytic activity in various organic reactions, most notably in esterification and polymerization.

Catalyst for Esterification and Polyester Synthesis

Tin-based catalysts are widely used in the production of esters and polyesters due to their high activity and selectivity.[1][2]

Reaction Mechanism:

The catalytic cycle typically involves the coordination of the carboxylic acid to the tin center, followed by nucleophilic attack of the alcohol. The Lewis acidity of the tin atom activates the carbonyl group of the carboxylic acid, facilitating the reaction.

Experimental Protocol for Polyester Synthesis:

-

Reactant Mixture: A mixture of a dicarboxylic acid (or its ester) and a diol is prepared in a reaction vessel.

-

Catalyst Addition: A catalytic amount of this compound is added to the reactant mixture.

-

Polycondensation: The mixture is heated under an inert atmosphere to initiate the esterification and polycondensation reactions. Water or methanol is removed to drive the equilibrium towards polymer formation.

-

Vacuum Application: In the later stages of the reaction, a vacuum is applied to remove the remaining byproducts and increase the molecular weight of the polyester.

Quantitative Data:

The efficiency of the polymerization is dependent on the catalyst concentration and reaction conditions.

| Parameter | Typical Value | Effect on Polymerization | Reference |

| Catalyst Concentration | 50 - 500 ppm | Higher concentrations increase the reaction rate but can also lead to side reactions and discoloration of the polymer. | [13] |

| Reaction Temperature | 180 - 280 °C | Higher temperatures increase the reaction rate but can also cause thermal degradation of the polymer. | [1] |

| Reaction Time | 2 - 8 hours | Longer reaction times lead to higher molecular weight polymers. | [14] |

Applications in Drug Development

The use of tin-based nanoparticles in biomedical applications, including drug delivery, is an emerging area of research.[6][8][15] Tin oxide nanoparticles synthesized from precursors like this compound are being explored for their potential as drug carriers.

Synthesis of Tin Oxide Nanoparticles for Drug Delivery

The synthesis methods are similar to those described for other applications, with a strong emphasis on controlling particle size, surface chemistry, and ensuring biocompatibility.

Experimental Protocol for Surface-Modified SnO₂ Nanoparticles:

-

Nanoparticle Synthesis: Synthesize SnO₂ nanoparticles using a sol-gel or hydrothermal method with this compound as the precursor.

-

Surface Functionalization: The surface of the nanoparticles is functionalized with biocompatible molecules (e.g., polyethylene glycol - PEG) to improve their stability in biological media and reduce toxicity.

-

Drug Loading: The drug is loaded onto the functionalized nanoparticles through methods such as incubation, adsorption, or covalent conjugation.

-

Purification and Characterization: The drug-loaded nanoparticles are purified to remove any unloaded drug and are characterized for size, drug loading efficiency, and release kinetics.

Biocompatibility Considerations:

The biocompatibility of tin oxide nanoparticles is a critical factor for their use in drug delivery. While pristine SnO₂ nanoparticles can exhibit some level of toxicity, surface modification with biocompatible polymers can significantly improve their safety profile.[16] Further research is ongoing to fully understand the long-term effects and optimize the safety of these nanomaterials for clinical applications.

Logical Relationship of Synthesis to Application

The suitability of this compound-derived materials for specific applications is directly linked to the synthesis parameters.

Relationship between synthesis and application.

Conclusion

This compound is a highly adaptable and valuable precursor in materials science. Its utility in forming high-purity tin oxide nanoparticles and thin films through well-established techniques like sol-gel and CVD makes it a cornerstone for research and development in electronics, catalysis, and emerging biomedical fields. The ability to precisely control the properties of the final material by tuning the synthesis parameters offers a wide range of possibilities for creating advanced materials with tailored functionalities. As research continues, particularly in the area of drug delivery and biocompatibility, the applications of this compound are expected to expand further, offering innovative solutions to challenges in both materials science and medicine.

References

- 1. epub.jku.at [epub.jku.at]

- 2. Study of the Gelling Process for the Preparation of Tin Oxide Materials Based on Tin Tetrabutoxide [jproeng.com]

- 3. Insights into the solvothermal reaction for synthesizing tin(iv) oxide porous spheres - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sol–gel process - Wikipedia [en.wikipedia.org]

- 5. researchplateau.com [researchplateau.com]

- 6. researchgate.net [researchgate.net]

- 7. Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles: A Review on the Synthesis Methodologies, Mechanism of Formation, and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. docs.nrel.gov [docs.nrel.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

Tin(IV) Acetate as a Precursor for Tin Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tin(IV) oxide (SnO₂) using tin(IV) acetate as a precursor. The focus is on providing detailed experimental protocols and quantitative data to support research and development in fields requiring high-quality tin oxide materials, such as catalysis, sensing, and transparent conducting films.

Introduction

Tin(IV) oxide is a versatile n-type semiconductor with a wide bandgap, making it suitable for a diverse range of applications. The choice of precursor material is a critical factor that influences the final properties of the synthesized SnO₂. This compound offers several advantages as a precursor, including its moderate water solubility and its decomposition to tin oxide upon heating.[1] This guide will primarily focus on the sol-gel synthesis route, a widely used method for producing high-purity and homogenous tin oxide materials at relatively low temperatures.

Synthesis of Tin(IV) Oxide via Sol-Gel Method

The sol-gel process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. For the synthesis of tin oxide from this compound, a sol is prepared by dissolving the precursor in a suitable solvent system, followed by hydrolysis and condensation reactions to form a gel. This gel is then subjected to a calcination process to yield the final tin(IV) oxide material.

Experimental Protocol: Sol-Gel Synthesis of SnO₂ Thin Films

This protocol is based on the work of K.A. K. Ribeiro and colleagues, who developed a method for producing tin(IV) oxide thin films on glass substrates.

Materials:

-

This compound (Sn(CH₃COO)₄)

-

Methanol (CH₃OH)

-

Deionized Water (H₂O)

-

Ethylene glycol (C₂H₆O₂)

-

Glass substrates

Equipment:

-

Beakers and magnetic stirrer

-

Dip-coating apparatus

-

Furnace for calcination

Procedure:

-

Preparation of the Sol:

-

Prepare a solution containing methanol, 2% (v/v) water, and 0.1% (v/v) ethylene glycol.

-

Dissolve 3 g of this compound in the prepared solution to form an opalescent sol.

-

Stir the solution continuously to ensure homogeneity.

-

-

Substrate Preparation:

-

Clean the glass substrates thoroughly using a sequence of solvents such as methanol, hexane, and acetone to remove any organic contaminants.

-

Dry the substrates in a stream of nitrogen gas.

-

-

Thin Film Deposition:

-

Utilize a dip-coating method to deposit the SnO₂ sol onto the prepared glass substrates.

-

Control the withdrawal speed and the number of dips to achieve the desired film thickness. A series of samples with 1 to 12 layers can be prepared.

-

-

Calcination:

-

After each deposition, dry the coated substrate.

-

Following the final layer deposition, subject the film to calcination in an oxidizing atmosphere at a temperature of 500°C for 10 minutes.

-

Characterization of Sol-Gel Synthesized SnO₂

The resulting tin(IV) oxide thin films can be characterized using various analytical techniques to determine their structural, morphological, and optical properties.

| Characterization Technique | Information Obtained |

| X-ray Diffraction (XRD) | Crystalline structure and phase purity. |

| Scanning Electron Microscopy (SEM) | Surface morphology and topography. |

| Energy-Dispersive X-ray Spectroscopy (SEM-EDS) | Elemental composition of the film. |

| UV-Vis Spectroscopy | Optical properties, including transmittance and bandgap energy. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Presence of functional groups and confirmation of the conversion of the precursor to tin oxide. |

Thermal Decomposition of this compound

An alternative method for synthesizing tin oxide from this compound is through direct thermal decomposition. This process involves heating the this compound powder to a specific temperature, causing it to decompose and form tin oxide.

While detailed experimental protocols specifically for the thermal decomposition of this compound to produce tin oxide nanoparticles are not extensively documented in the readily available literature, the general principle involves heating the precursor in a controlled atmosphere. The temperature and duration of the heating process are critical parameters that influence the characteristics of the resulting tin oxide powder, such as crystallite size and morphology.

Visualizing the Synthesis Process

To better understand the workflow of the sol-gel synthesis of tin oxide from this compound, a graphical representation is provided below.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the key stages in the sol-gel synthesis of tin oxide.

Conclusion

This compound serves as a viable precursor for the synthesis of tin(IV) oxide, particularly through the sol-gel method. This guide has provided a detailed experimental protocol for the preparation of SnO₂ thin films, outlining the key steps from sol preparation to final calcination. The provided visualizations offer a clear understanding of the process workflow and the logical relationships between the synthesis stages. Further research is encouraged to explore the influence of various synthesis parameters on the final properties of the tin oxide materials and to develop more detailed protocols for other synthesis methods, such as thermal decomposition.

References

The Role of Tin(IV) Acetate in Organic Catalysis: A Technical Guide

Introduction

Tin(IV) acetate, Sn(OAc)₄, is a versatile and reactive Lewis acid catalyst employed in a range of organic transformations.[1] As a white, crystalline, moisture-sensitive solid, its efficacy stems from the electron-deficient nature of the tin(IV) center, which allows it to activate various functional groups, most notably carbonyls.[1][2] This technical guide provides an in-depth overview of the catalytic applications of this compound, focusing on quantitative data, experimental methodologies, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Key Catalytic Applications

The primary application of this compound in organic catalysis is in esterification and transesterification reactions. Its Lewis acidity facilitates the activation of carboxylic acids and esters, making them more susceptible to nucleophilic attack by alcohols.[3]

Esterification of Carboxylic Acids

This compound has been demonstrated as a catalyst for the esterification of carboxylic acids. While perhaps not the most active among all tin-based catalysts, it provides a viable option for promoting this important transformation.

Data Presentation: Catalytic Performance in Esterification

The following table summarizes the catalytic activity of this compound in the esterification of benzoic acid with heptanol and compares it with other tin catalysts under the same conditions.

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| Sn(OAc)₄ | 1 | 150 | 6 | 23 | 23[3] |

| SnCl₄·5H₂O | 1 | 150 | 6 | 31 | 31[3] |

| n-BuSnCl₃ | 1 | 150 | 6 | 52 | 50[3] |

| [n-BuSn(O)OAc]₆ | 1 | 150 | 6 | 87 | 87[3] |

| No Catalyst | - | 150 | 6 | 10 | 6[3] |

Table 1: Comparison of various tin catalysts in the esterification of benzoic acid with heptanol.[3]

Experimental Protocols

A detailed experimental protocol for a representative esterification reaction provides a practical framework for laboratory application.

Protocol: Esterification of Benzoic Acid with Heptanol

This protocol is based on a general procedure for tin-catalyzed esterification.[3]

Materials:

-

Benzoic acid

-

Heptanol

-

This compound (Sn(OAc)₄)

-

Pentadecane (internal standard for GC analysis)

-

Anhydrous solvent (e.g., toluene), if required

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (5 mmol).

-

Add heptanol (50 mmol, 10 equivalents). An excess of the alcohol is used to drive the reaction equilibrium towards the product.[3]

-

Add this compound (0.05 mmol, 1 mol%).

-

Add a suitable amount of an internal standard (e.g., pentadecane) for gas chromatography (GC) analysis.

-

Heat the reaction mixture to 150 °C and maintain for 6 hours with vigorous stirring.

-

After cooling to room temperature, the reaction mixture can be analyzed by GC to determine the conversion of benzoic acid and the yield of heptyl benzoate.

Mechanistic Insights

The catalytic cycle of tin-based Lewis acids in esterification reactions generally involves the coordination of the catalyst to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. While a specific catalytic cycle for Sn(OAc)₄ is not extensively detailed in the literature, a proposed mechanism for a related monoalkyltin(IV) catalyst provides a valuable model.[3]

Logical Workflow: Proposed Catalytic Cycle for Tin(IV)-Catalyzed Esterification

The following diagram illustrates a plausible catalytic cycle for the esterification of a carboxylic acid (RCOOH) with an alcohol (R'OH) catalyzed by a generic Tin(IV) species.

Proposed catalytic cycle for Sn(IV)-catalyzed esterification.

Description of the Catalytic Cycle:

-

Ligand Exchange: The catalytic cycle is initiated by the reaction of this compound with the carboxylic acid, leading to the displacement of an acetate ligand and the formation of an activated tin-carboxylate complex.

-

Nucleophilic Attack: The coordinated carboxylic acid is activated towards nucleophilic attack by the alcohol, forming a tetrahedral intermediate.

-

Proton Transfer and Elimination: A proton transfer likely occurs, followed by the elimination of a water molecule to yield the ester product and a tin-alkoxide species.

-

Catalyst Regeneration: The active catalyst, this compound, is regenerated through reaction with another molecule of carboxylic acid, releasing the alcohol moiety.

Other Potential Applications

While esterification is the most documented application, the Lewis acidic nature of this compound suggests its potential utility in other organic transformations.

-

Acetylation: As a Lewis acid, this compound could potentially catalyze the acetylation of alcohols, phenols, and amines using acetylating agents like acetic anhydride. The mechanism would be analogous to its role in esterification, involving the activation of the acetylating agent.

-

Baeyer-Villiger Oxidation: Although not extensively reported for this compound itself, other tin compounds are known to catalyze the Baeyer-Villiger oxidation of ketones to esters.[4] This suggests a potential area for further research with Sn(OAc)₄.

-

Polymerization: Tin compounds are widely used as catalysts in polymerization reactions, such as the ring-opening polymerization of lactones.[5] The reactivity of this compound in this context warrants further investigation.

Conclusion

This compound serves as a competent Lewis acid catalyst, particularly for esterification reactions. While its activity may be surpassed by other organotin compounds in certain applications, its utility lies in its straightforward nature and predictable reactivity. The provided data, experimental protocol, and mechanistic insights offer a solid foundation for researchers exploring the catalytic potential of this compound. Further investigation into its role in other organic transformations, such as acetylations and oxidations, could unveil a broader scope of applications for this versatile tin compound.

References

Methodological & Application

Application Notes and Protocols for Tin(IV) Acetate Catalyzed Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tin(IV) acetate as a catalyst in esterification reactions. The information is intended to guide researchers in developing and optimizing synthetic routes for the preparation of a wide range of esters, which are pivotal intermediates in the pharmaceutical and fine chemical industries.

Introduction

Esterification is a fundamental reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol. The use of a catalyst is often essential to achieve high yields and reaction rates. This compound, a Lewis acidic compound, serves as an effective catalyst for such transformations. Its inherent Lewis acidity allows it to activate the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol.[1] Organometallic mono- and dialkyltin(IV) complexes, in particular, have demonstrated good catalytic performance and stability in various esterification and transesterification reactions.[1]

Mechanism of Catalysis

The catalytic activity of Tin(IV) compounds in esterification reactions stems from their nature as Lewis acids. The reaction mechanism is believed to proceed through the coordination of the tin(IV) center to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester product and regenerate the catalyst for the next catalytic cycle. Studies on related monoalkyltin(IV) catalysts suggest a mononuclear mechanism where the active catalytic species is a monomeric tin complex.[2]

Advantages of Tin(IV) Catalysts

-

Mild Reaction Conditions: Tin(IV) catalysts can promote esterification under relatively mild conditions, which is advantageous for sensitive substrates.

-

High Activity: They often exhibit high catalytic activity, leading to good yields of the desired esters.

-

Good Stability: Many organotin(IV) compounds show good stability under reaction conditions.[1]

Applications in Synthesis

This compound and related organotin compounds are versatile catalysts for the synthesis of a variety of esters, including:

-

Fatty Acid Esters: Used in the production of biodiesel and as components in lubricants and plasticizers.

-

Pharmaceutical Intermediates: Esterification is a common step in the synthesis of active pharmaceutical ingredients (APIs).

-

Fine Chemicals: Production of fragrances, flavors, and other specialty chemicals.

Quantitative Data Summary

The following table summarizes representative quantitative data for esterification reactions catalyzed by tin(IV) compounds. While specific data for this compound is limited in the literature, the data for closely related n-butyltin(IV) derivatives provide a strong indication of its catalytic potential.

| Carboxylic Acid | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |

| Benzoic Acid | Heptanol | n-Butylstannoic acid (1) | 150 | 6 | 99 | 99 | [2] |

| Benzoic Acid | Heptanol | [n-BuSn(O)OAc]₆ (1) | 150 | 6 | 99 | 99 | [2] |

| Benzoic Acid | Heptanol | n-BuSn(OAc)₃ (1) | 150 | 6 | 80 | 80 | [2] |

| Benzoic Acid | Heptanol | Sn(OAc)₄ (1) | 150 | 6 | 18 | 18 | [2] |

| Acetic Acid | Ethanol | n-Butylstannoic acid (catalytic) | 90 | 1 | - | 18.7 | [1] |

| Fatty Acids | Methanol | Butyl stannoic acid (BTA) (1) | 160 | 1 | - | ~95 | [3] |

| Fatty Acids | Methanol | di-n-butyl-oxo-stannane (DBTO) (1) | 160 | 1 | - | ~80 | [3] |

| Fatty Acids | Methanol | dibutyltin dilaurate (DBTDL) (1) | 160 | 1 | - | ~85 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving tin(IV)-catalyzed esterification.

Protocol 1: General Procedure for Esterification of Benzoic Acid with Heptanol[2]

This protocol is adapted from a study on n-butyltin(IV) derivatives and serves as a general guideline for using this compound.

Materials:

-

Benzoic acid

-

Heptanol

-

This compound (or other tin(IV) catalyst)

-

Pentadecane (internal standard for GC analysis)

-

Anhydrous solvent (e.g., toluene or xylene), if necessary

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Gas chromatograph (GC) for analysis

Procedure:

-

To a round-bottom flask, add benzoic acid (5 mmol), heptanol (50 mmol, 10 equivalents), and the tin(IV) catalyst (1 mol%, 0.05 mmol).

-

Add a suitable internal standard (e.g., pentadecane) for GC analysis.

-

Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

-

After 6 hours, cool the reaction mixture to room temperature.

-

The conversion and yield of the heptyl benzoate product are determined by GC analysis based on the internal standard.

Protocol 2: Esterification of Fatty Acids with Methanol for Biodiesel Production[3]

This protocol is based on the use of various organometallic tin(IV) compounds for the synthesis of fatty acid methyl esters (FAMEs).

Materials:

-

Free fatty acids (FFAs)

-

Methanol

-

Tin(IV) catalyst (e.g., Butyl stannoic acid)

-

High-pressure reactor or sealed reaction vessel

-

Heating and stirring apparatus

Procedure:

-

In a high-pressure reactor, combine the free fatty acids, methanol, and the tin(IV) catalyst. A typical molar ratio is Methanol:FFA:catalyst = 400:100:1.

-

Seal the reactor and heat the mixture to 160 °C with constant stirring.

-

Maintain the reaction at this temperature for 1 hour.

-

After the reaction is complete, cool the reactor to room temperature.

-

The resulting mixture contains fatty acid methyl esters (FAMEs). The product can be isolated and purified using standard techniques such as distillation or chromatography.

-

The yield of FAMEs can be determined by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Catalytic Cycle of Tin(IV)-Catalyzed Esterification

Caption: Proposed catalytic cycle for this compound catalyzed esterification.

General Experimental Workflow

Caption: General workflow for a this compound catalyzed esterification experiment.

References

Application Notes and Protocols: Sol-Gel Synthesis of Tin(IV) Oxide (SnO₂) Nanoparticles using Tin(IV) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(IV) oxide (SnO₂), a versatile n-type semiconductor with a wide band gap, has garnered significant attention in various scientific and technological fields. Its unique electronic and optical properties make it a promising material for applications in gas sensors, transparent conducting electrodes, catalysts, and, increasingly, in the biomedical field, including drug delivery and therapy. The synthesis of SnO₂ at the nanoscale further enhances its properties due to the high surface-area-to-volume ratio and quantum confinement effects.

The sol-gel method offers a robust and cost-effective approach for synthesizing high-purity, homogeneous SnO₂ nanoparticles with controlled particle size and morphology. This method involves the transformation of a molecular precursor, in this case, Tin(IV) acetate, into a solid oxide network through a series of hydrolysis and condensation reactions. While tin chlorides are more commonly used as precursors, this compound presents an alternative route that avoids the introduction of chloride ions, which can be advantageous for certain applications.

These application notes provide a detailed protocol for the sol-gel synthesis of SnO₂ nanoparticles using this compound as the precursor. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and visualizations to facilitate the successful synthesis and application of these nanomaterials.

Data Presentation

A comprehensive literature search for the sol-gel synthesis of SnO₂ nanoparticles specifically using this compound as the precursor did not yield sufficient quantitative data for a comparative table. The majority of published research focuses on the use of tin chlorides. The following table provides a general overview of the typical properties of SnO₂ nanoparticles synthesized via the sol-gel method using other common tin precursors, which can serve as a benchmark for characterization.

| Precursor | Particle Size (nm) | Surface Area (m²/g) | Band Gap (eV) | Reference |

| Tin(IV) Chloride | 5 - 25 | 50 - 150 | 3.7 - 4.1 | [1] |

| Tin(II) Chloride | 10 - 50 | 30 - 100 | 3.6 - 3.9 | General Literature |

Note: The properties of SnO₂ nanoparticles are highly dependent on the specific synthesis parameters such as pH, temperature, solvent, and calcination conditions.

Experimental Protocols

The following is a generalized protocol for the sol-gel synthesis of SnO₂ nanoparticles using this compound. This protocol is based on the fundamental principles of sol-gel chemistry and may require optimization depending on the desired nanoparticle characteristics.

Materials:

-

This compound (Sn(CH₃COO)₄)

-

Absolute Ethanol (C₂H₅OH)

-

Deionized Water (H₂O)

-

Ammonia solution (NH₄OH, 28-30%)

-

Nitric Acid (HNO₃, optional, for pH adjustment)

Equipment:

-

Glass beakers and flasks

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Burette or dropping funnel

-

Centrifuge

-

Oven

-

Furnace (for calcination)

-

pH meter

Protocol:

-

Precursor Solution Preparation:

-

Dissolve a specific molar concentration of this compound in absolute ethanol in a flask. For example, prepare a 0.1 M solution.

-

Stir the solution vigorously using a magnetic stirrer until the this compound is completely dissolved. This may require gentle heating (e.g., 40-50 °C).

-

-

Hydrolysis and Condensation (Sol Formation):

-

While stirring the precursor solution, add a mixture of deionized water and ethanol dropwise using a burette or dropping funnel. The molar ratio of water to the tin precursor is a critical parameter and should be systematically varied (e.g., 1:1, 2:1, 4:1) to control the hydrolysis rate.

-

The pH of the solution can be adjusted at this stage. For a basic catalysis, add ammonia solution dropwise until the desired pH (e.g., 9-10) is reached. For an acidic catalysis, a few drops of nitric acid can be added. The pH will influence the rate of hydrolysis and condensation and, consequently, the particle size.

-

Continue stirring the solution at a constant temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 1-2 hours) to allow for the formation of a stable sol.

-

-

Gelation:

-

Age the sol at room temperature without stirring for a period of 24-48 hours, or until a transparent or translucent gel is formed. The gelation time will depend on the reaction conditions.

-

-

Washing and Purification:

-

Once the gel is formed, it needs to be purified to remove unreacted precursors and by-products.

-

Break the gel into smaller pieces and wash it multiple times with deionized water and then with ethanol.

-

Centrifuge the mixture after each washing step to separate the gel from the supernatant.

-

-

Drying:

-

Dry the purified gel in an oven at a temperature of 80-100 °C for 12-24 hours to remove the solvent and water. The result will be a xerogel.

-

-

Calcination:

-

Grind the dried xerogel into a fine powder.

-

Calcinate the powder in a furnace at a specific temperature (e.g., 400-600 °C) for a defined duration (e.g., 2-4 hours) in an air atmosphere. The calcination step is crucial for the formation of the crystalline SnO₂ phase and for controlling the final particle size and crystallinity.